![molecular formula C25H36O4 B1212258 Astakolactin](/img/structure/B1212258.png)
Astakolactin
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Overview
Description
Astakolactin is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.
Scientific Research Applications
Introduction to Astakolactin
This compound is a novel sesterterpene metabolite first isolated from the marine sponge Cacospongia scalaris in 2003. Its structure is characterized by a bicyclic linear sesterterpenoid with a furan unit and an eight-membered lactone tethered by a non-conjugated triene chain. The compound exhibits potential biological activities similar to other furanosesterterpenes, which have been noted for their diverse pharmacological effects.
Synthesis of this compound
The total synthesis of this compound has been achieved using several key reactions:
- Johnson–Claisen rearrangement
- Asymmetric Mukaiyama aldol reaction
- MNBA-mediated lactonization
These synthetic routes have been documented to produce yields ranging from 33% to 71%, depending on the specific conditions used (e.g., reagents and solvents) .
Synthesis Method | Conditions | Yield (%) |
---|---|---|
TCBC / Et3N / DMAP | THF/CH2Cl2 | 33 |
MNBA / DMAP | CH2Cl2 | 71 |
Biological Applications
This compound has garnered interest for its potential biological activities, particularly in the following areas:
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent, similar to other natural products derived from marine sources. Studies indicate that compounds from marine sponges can exhibit activity against various pathogens, including multi-drug resistant strains.
Cytotoxicity
Research has demonstrated that this compound possesses cytotoxic effects against several human tumor cell lines. This aligns with findings on other sesterterpenes that exhibit significant anti-cancer properties .
Antioxidant Properties
The compound's structure suggests it may have antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. The presence of multiple functional groups in sesterterpenes often contributes to their ability to scavenge free radicals.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various bacterial strains, showcasing its potential as a natural antibiotic .
- Synthesis and Structure Elucidation : The total synthesis efforts have not only confirmed the proposed structure but also opened avenues for further modifications to enhance biological activity .
Properties
Molecular Formula |
C25H36O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3S,4S,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one |
InChI |
InChI=1S/C25H36O4/c1-19(7-4-8-20(2)10-6-12-23-15-16-28-17-23)9-5-11-22-13-14-24(26)21(3)25(27)29-18-22/h7,10-11,15-17,21,24,26H,4-6,8-9,12-14,18H2,1-3H3/b19-7+,20-10+,22-11-/t21-,24-/m0/s1 |
InChI Key |
VRWCUJQWBMHNBO-MJGZZVEBSA-N |
SMILES |
CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |
Isomeric SMILES |
C[C@H]1[C@H](CC/C(=C/CC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/COC1=O)O |
Canonical SMILES |
CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |
Synonyms |
astakolactin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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